molecular formula C10H11N3S2 B2716604 5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 871544-62-6

5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol

Cat. No.: B2716604
CAS No.: 871544-62-6
M. Wt: 237.34
InChI Key: HKPHXVMOKWOVCU-UHFFFAOYSA-N
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Description

5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a (2-ethylphenyl)amino group and at position 2 with a thiol (-SH) moiety. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The compound’s synthesis typically involves cyclization of thiosemicarbazide precursors with carbon disulfide under alkaline conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-ethylanilino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S2/c1-2-7-5-3-4-6-8(7)11-9-12-13-10(14)15-9/h3-6H,2H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPHXVMOKWOVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol typically involves the reaction of 2-ethylphenylamine with thiocarbonyl compounds under specific conditions. One common method includes the cyclization of 2-ethylphenylthiourea with hydrazine hydrate in the presence of an oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticonvulsant Properties

Research indicates that derivatives of thiadiazoles, including this compound, exhibit significant anticonvulsant activity. This effect is primarily attributed to their interaction with GABAergic pathways and modulation of voltage-gated ion channels. Studies have demonstrated that the compound can reduce seizure frequency in animal models by enhancing GABA receptor activity.

Anticancer Activity

5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol has shown promising results in anticancer research. In vitro studies have reported its effectiveness against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound induces apoptosis through mechanisms involving the activation of caspase pathways and inhibition of anti-apoptotic proteins such as Bcl-xL.

Case Study:
A study published in Frontiers in Chemistry evaluated the cytotoxic effects of this compound against MCF-7 cells. The results indicated an IC50 value significantly lower than standard chemotherapeutics like cisplatin, suggesting enhanced potency due to structural modifications .

Antimicrobial Activity

The compound has also demonstrated activity against a range of microbial strains. Its mechanism likely involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways. This antimicrobial property positions it as a candidate for developing new antibiotics.

Study Insights:
In vitro assays have shown that this compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria, highlighting its potential use in treating infections caused by resistant strains .

Potential Applications in Drug Development

Given its diverse biological activities, this compound holds potential for development into therapeutic agents for various conditions:

  • Anticonvulsants: Further studies could lead to new treatments for epilepsy.
  • Anticancer Drugs: Its efficacy against cancer cells suggests it could be developed into a novel chemotherapeutic agent.
  • Antimicrobial Agents: As antibiotic resistance rises globally, compounds like this could provide alternative treatment options.

Mechanism of Action

The mechanism of action of 5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,3,4-thiadiazole-2-thiol scaffold is highly modular, with variations in the amino substituent at position 5 significantly altering physicochemical and biological properties. Key analogues include:

Compound Name Substituent at Position 5 Molecular Weight Key Properties/Activities Reference ID
5-(Cyclohexylamino)-1,3,4-thiadiazole-2-thiol Cyclohexylamino 257.35 g/mol Anticandidal activity
5-(Ethylamino)-1,3,4-thiadiazole-2-thiol Ethylamino 177.25 g/mol Intermediate for antimicrobial derivatives
5-[(4-Fluorophenyl)methyl]amino-1,3,4-thiadiazole-2-thiol (4-Fluorobenzyl)amino 257.27 g/mol Commercial availability; structural diversity
5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol (3-Chloro-2-methylphenyl)amino 257.76 g/mol Predicted solubility: 1.55 g/cm³
5-((2-Ethoxyphenyl)amino)-1,3,4-thiadiazole-2-thiol (2-Ethoxyphenyl)amino 253.34 g/mol High purity commercial product

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl, -F) increase electrophilicity, enhancing interactions with biological targets .
  • Solubility: Derivatives with hydrophobic substituents (e.g., 2-ethylphenyl) exhibit lower aqueous solubility compared to polar analogues like 5-(ethylamino)-1,3,4-thiadiazole-2-thiol .
Physicochemical and Pharmacokinetic Properties
  • Acid Dissociation (pKa) : The thiol group confers acidity, with predicted pKa values of ~5.6 for chloro/methyl-substituted derivatives .
  • ADME Profiles : Glycosylated thiadiazoles show improved bioavailability and blood-brain barrier permeability compared to alkylated analogues .

Biological Activity

5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol is a compound that belongs to the class of thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties, supported by case studies and research findings.

Structure and Properties

The molecular formula of this compound is C9H10N4S2C_9H_{10}N_4S_2 with a molecular weight of 226.33 g/mol. The compound features a thiadiazole ring which is known for its pharmacological significance.

PropertyValue
Molecular FormulaC9H10N4S2C_9H_{10}N_4S_2
Molecular Weight226.33 g/mol
Melting PointNot specified
SolubilityInsoluble in water

Antimicrobial Activity

Thiadiazole derivatives have shown promising antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance, studies have demonstrated that certain derivatives possess minimum inhibitory concentrations (MIC) lower than standard antibiotics against various pathogens including Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Activity

A study conducted by Dogan et al. evaluated the antimicrobial efficacy of various substituted thiadiazoles against clinical isolates. The results indicated that this compound exhibited an MIC of 32.6 μg/mL against E. coli, outperforming standard treatments such as itraconazole (MIC = 47.5 μg/mL) .

Anticancer Activity

Thiadiazole derivatives have also been explored for their anticancer potential. The mechanism involves the induction of apoptosis in cancer cells through various pathways including the modulation of oxidative stress and inhibition of cell proliferation.

Research Findings

In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as HeLa and MCF-7 with IC50 values indicating significant cytotoxicity . The presence of the ethylphenyl group enhances its interaction with cellular targets, potentially increasing its efficacy.

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives have been well-documented. Specifically, studies have shown that compounds like this compound can provide protection against seizures in animal models.

Experimental Evidence

In an experiment using the maximal electroshock (MES) method, this compound demonstrated a protective effect at a dose of 100 mg/kg, showing an efficacy rate of 66.67% . This suggests potential therapeutic applications in epilepsy management.

Anti-inflammatory Activity

The anti-inflammatory effects of thiadiazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Mechanistic Insights

Research has indicated that this compound can reduce levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What standard synthetic routes are employed for synthesizing 5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol?

The compound is typically synthesized via cyclization of thiosemicarbazide derivatives or nucleophilic substitution reactions. For example, reacting 2-ethylphenylamine with 5-chloro-1,3,4-thiadiazole-2-thiol under reflux conditions in the presence of a base (e.g., KOH) yields the target compound. Characterization is confirmed via IR spectroscopy (S-H stretch at ~2500 cm⁻¹), ¹H NMR (aromatic protons at δ 6.8–7.5 ppm), and elemental analysis (C, H, N, S content) .

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

Key methods include:

  • IR spectroscopy : Identifies functional groups (e.g., thiol S-H stretch).
  • ¹H/¹³C NMR : Resolves aromatic and alkyl proton environments.
  • Elemental analysis : Validates stoichiometric composition (e.g., C: 48.2%, H: 3.8%, N: 16.1%, S: 25.7%).
  • HPLC or TLC : Assesses purity (>95% by area normalization) .

Q. What biological activities are observed in structurally related 1,3,4-thiadiazole derivatives?

Derivatives exhibit antimicrobial, anticancer, and enzyme-modulating activities. For instance, oxadiazole-thiadiazole hybrids inhibit bacterial growth (MIC: 2–8 µg/mL against S. aureus) and cancer cell lines (IC₅₀: 10–50 µM for MCF-7) via disruption of DNA synthesis or kinase inhibition .

Q. How are common impurities removed during synthesis?

Recrystallization (e.g., using ethanol/water mixtures) and column chromatography (silica gel, eluent: ethyl acetate/hexane) effectively remove unreacted starting materials or byproducts like disulfide dimers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Ultrasound-assisted synthesis : Reduces reaction time (from 6 h to 2 h) and increases yield (by ~20%) via enhanced mass transfer .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity in nucleophilic substitutions.
  • Factorial design : Identifies optimal parameters (e.g., temperature: 80°C, solvent: DMF) through response surface methodology .

Q. What strategies resolve contradictory spectral data in structural elucidation?

  • Variable substituent effects : Electron-withdrawing groups on the 2-ethylphenyl ring deshield adjacent protons (δ shifts by 0.3–0.5 ppm in ¹H NMR).
  • Cross-validation : Combine 2D NMR (COSY, HSQC) with high-resolution mass spectrometry (HRMS) to confirm connectivity .

Q. How can computational methods predict the biological activity of derivatives?

  • Molecular docking : Simulate binding to target proteins (e.g., EGFR kinase, PDB ID: 1M17) to prioritize derivatives with strong binding affinities (ΔG < −8 kcal/mol).
  • QSAR models : Correlate substituent electronegativity or lipophilicity (logP) with antibacterial activity .

Q. What experimental approaches elucidate the reaction mechanism of thiadiazole formation?

  • Kinetic studies : Monitor intermediate formation (e.g., thiosemicarbazide) via in situ FTIR.
  • Isotopic labeling : Use ¹⁵N-labeled reagents to trace cyclization pathways .

Q. How are derivatives designed to enhance stability or bioactivity?

  • Structural modifications : Introduce electron-donating groups (e.g., -OCH₃) to the phenyl ring to improve metabolic stability.
  • Prodrug strategies : Protect the thiol group as a disulfide or thioester to prevent oxidation .

Q. What advanced separation techniques purify complex reaction mixtures?

  • Preparative HPLC : Achieves >99% purity using a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA).
  • Membrane filtration : Removes high-molecular-weight impurities (cutoff: 3 kDa) .

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